molecular formula C18H13ClN2O2S B12628400 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide CAS No. 919201-74-4

3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide

Cat. No.: B12628400
CAS No.: 919201-74-4
M. Wt: 356.8 g/mol
InChI Key: MDXAJMCNTIDUHX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a synthetic organic compound that belongs to the class of oxirane carboxamides This compound is characterized by the presence of a chlorophenyl group, a phenylthiazolyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene using a peracid such as m-chloroperoxybenzoic acid (m-CPBA).

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the oxirane ring.

    Reduction: Reduction reactions can occur at the oxirane ring, leading to the formation of diols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include diols.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxirane ring is known to be reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-methanol: Similar structure but with a hydroxyl group instead of a carboxamide group.

Uniqueness

The presence of the oxirane ring and the combination of the chlorophenyl and phenylthiazolyl groups make 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide unique. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

CAS No.

919201-74-4

Molecular Formula

C18H13ClN2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide

InChI

InChI=1S/C18H13ClN2O2S/c19-13-8-6-12(7-9-13)15-18(23-15,16(20)22)17-21-14(10-24-17)11-4-2-1-3-5-11/h1-10,15H,(H2,20,22)

InChI Key

MDXAJMCNTIDUHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

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